ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
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Overview
Description
ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group, a methyl group, and an ethyl acetate moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl moiety is introduced to the pyrazolo[1,5-a]pyrimidine core.
Addition of the methyl group: This can be done through alkylation reactions using methylating agents.
Esterification to form the ethyl acetate moiety: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
ETHYL 2-[3-(4-CHLOROPHENYL)-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE can be compared with other similar compounds, such as:
Pyrazolopyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl-substituted compounds: These compounds have a chlorophenyl group but may have different core structures, affecting their reactivity and applications.
Methylated pyrazolopyrimidines:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-3-24-15(22)8-13-10(2)20-16-14(9-19-21(16)17(13)23)11-4-6-12(18)7-5-11/h4-7,9,19H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRJFATUDBEHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2C(=CNN2C1=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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